5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
5-Benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core structure. Its molecular framework includes a benzyl group at position 5, a phenyl ring at position 2, and a 2-fluorophenyl-substituted carboxamide moiety at position 5.
Properties
IUPAC Name |
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c27-22-13-7-8-14-23(22)28-25(32)20-16-30(15-18-9-3-1-4-10-18)17-21-24(20)29-31(26(21)33)19-11-5-2-6-12-19/h1-14,16-17H,15H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLIINPGXLIFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazones and pyridine derivatives, under acidic or basic conditions.
Introduction of substituents: The benzyl, fluorophenyl, and phenyl groups can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Final modifications: The carboxamide group can be introduced through amidation reactions using suitable amines and coupling agents.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research on related pyrazolo[4,3-c]pyridine derivatives demonstrated significant anti-proliferative effects against various cancer cell lines such as K562 and MCF-7. The mechanism often involves the induction of apoptosis in cancer cells .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro tests revealed its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method indicated that certain derivatives exhibited potent antibacterial properties .
3. Central Nervous System Effects
Some derivatives of the pyrazolo[4,3-c]pyridine family have been investigated for their neuroprotective effects. These studies suggest that they may serve as potential treatments for neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Data Tables
Case Studies
Case Study 1: Anticancer Mechanism
A study conducted by Šaˇckus et al. explored the anticancer properties of pyrazolo[4,3-c]pyridine derivatives. They identified that specific substituents at the 7-position significantly enhanced anti-proliferative activity against K562 cells by promoting cell cycle arrest and apoptosis .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of synthesized compounds were tested for their antimicrobial efficacy against E. coli and S. aureus. The results demonstrated that several derivatives exhibited zone inhibition greater than standard antibiotics, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of this compound can be contextualized by comparing it to analogs within the pyrazolo[4,3-c]pyridine-7-carboxamide family. Key variations include substitutions on the carboxamide nitrogen, benzyl group modifications, and halogen or alkyl substitutions on aromatic rings. Below is a detailed analysis:
Substituent Position on the Aromatic Ring
- 5-Benzyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (): This analog differs only in the position of the fluorine atom on the phenyl ring (4-fluorophenyl vs. 2-fluorophenyl).
Alkyl and Aromatic Substituents
N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923175-15-9, ):
Replacement of the benzyl group with a propyl chain at position 5 reduces steric bulk, which could enhance solubility but diminish lipophilicity. The 4-methylphenyl carboxamide substituent may also moderate metabolic stability compared to halogenated analogs.5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 923226-49-7, ):
The cycloheptyl group introduces significant steric hindrance, likely impacting receptor binding kinetics. Cycloalkyl substituents are often used to modulate pharmacokinetic properties, such as half-life.
Ether and Heterocyclic Modifications
- This contrasts with the benzyl group in the parent compound, which contributes to higher hydrophobicity.
5-Benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921846-85-7, ):
The tetrahydrofuran-derived substituent adds a heterocyclic moiety, increasing molecular weight to 428.5 g/mol. The oxygen atom in the tetrahydrofuran ring may enhance hydrogen-bonding capacity, influencing target selectivity.
Research Implications and Gaps
- Electronic Effects : Ortho- vs. para-fluorophenyl substitutions (e.g., vs. target compound) warrant further study to correlate substituent position with target binding .
- Steric and Solubility Trade-offs : Compounds with bulky groups (e.g., cycloheptyl in 923226-49-7) may exhibit prolonged half-life but reduced bioavailability .
- Synthetic Accessibility : highlights the use of bis(pentafluorophenyl) carbonate in synthesizing carboxamides, suggesting shared synthetic routes for these analogs .
Biological Activity
5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of pyrazolo[4,3-c]pyridine derivatives typically involves multi-step organic reactions. For this compound, the process includes:
- Formation of the Pyrazole Ring : Initial reactions involve the condensation of appropriate precursors to form the pyrazole core.
- Functionalization : Subsequent steps introduce the benzyl and fluorophenyl groups through electrophilic aromatic substitution or similar methods.
- Carboxamide Formation : The final step typically involves the introduction of the carboxamide group via reaction with amines or isocyanates.
This synthetic pathway ensures the incorporation of various functional groups that contribute to the compound's biological activity.
Anticancer Properties
Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit significant anticancer properties. A study demonstrated that derivatives like this compound can inhibit cellular proliferation in various cancer cell lines. For instance:
These values indicate potent inhibitory effects on cancer cell growth.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and cellular signaling pathways.
- Receptor Modulation : It may also interact with specific receptors to modulate their activity, influencing downstream signaling cascades.
Pharmacokinetics and Bioavailability
Studies on related compounds suggest that modifications in structure can significantly affect pharmacokinetic properties such as solubility and metabolic stability. For example:
| Compound | Oral Bioavailability (%) | Plasma Exposure (AUC) |
|---|---|---|
| Compound 40 | 15 | 2.9 h·μM |
| Modified Compound | 36 | 23.8 h·μM |
These findings highlight the importance of structural optimization for enhancing bioavailability and therapeutic efficacy .
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
- In Vitro Studies : In vitro assays using human cancer cell lines showed significant reductions in cell viability upon treatment with the compound.
- In Vivo Models : Animal studies demonstrated that administration of this compound resulted in tumor regression in xenograft models.
Q & A
Q. What are the typical synthetic routes for preparing 5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazolo[4,3-c]pyridine core via condensation of substituted pyrazole and pyridine precursors under controlled temperatures (80–120°C) and inert atmospheres .
- Substitution reactions : Introduction of the 2-fluorophenyl and benzyl groups using palladium-catalyzed cross-coupling or nucleophilic aromatic substitution .
- Purification : Chromatography (e.g., silica gel, HPLC) is critical for isolating the final compound due to the presence of structurally similar byproducts .
Q. How is the compound characterized structurally and chemically?
Key characterization methods include:
- Spectroscopy : NMR (e.g., H, C, F) to confirm substituent positions and purity .
- X-ray crystallography : Resolves spatial arrangements of the fused pyrazole-pyridine system and fluorophenyl group .
- Stability assays : Evaluated under varying pH (2–12) and temperatures (25–60°C) to assess degradation pathways .
Q. What are the primary biological targets or mechanisms proposed for this compound?
While direct data is limited for this specific derivative, structurally analogous pyrazolo[4,3-c]pyridines act as:
- PARP inhibitors : Modulate DNA repair pathways by binding to poly(ADP-ribose) polymerase active sites .
- Kinase modulators : Interfere with ATP-binding pockets in tyrosine kinases, impacting cell proliferation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the benzyl and fluorophenyl substituents?
Optimization strategies involve:
- Catalyst screening : Palladium/copper catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency for aryl groups .
- Solvent polarity control : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .
- Reaction monitoring : Real-time HPLC-MS tracks intermediate formation to adjust reaction times dynamically .
Q. What experimental approaches resolve contradictions in reported biological activities of pyrazolo[4,3-c]pyridines?
Discrepancies in activity (e.g., IC values) arise from:
- Assay variability : Standardize cell lines (e.g., HeLa vs. HEK293) and incubation times to minimize off-target effects .
- Metabolic stability : Use liver microsomes to compare compound half-lives and identify metabolically labile groups (e.g., ester vs. carboxamide) .
Q. How do substituent variations (e.g., benzyl vs. propyl) influence target selectivity?
Structure-activity relationship (SAR) studies reveal:
| Substituent | Biological Impact | Reference |
|---|---|---|
| Benzyl (R) | Enhances PARP-1 affinity by 3-fold vs. methyl | |
| 2-Fluorophenyl (R) | Improves blood-brain barrier penetration by reducing polar surface area | |
| Carboxamide (R) | Stabilizes hydrogen bonding with kinase catalytic domains |
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Key challenges include:
- Matrix interference : Use LC-MS/MS with deuterated internal standards to mitigate ion suppression in plasma .
- Low concentrations : Employ solid-phase extraction (SPE) with C18 cartridges to enrich the compound from serum .
Methodological Notes
- Data interpretation : Cross-validate crystallographic data (e.g., bond angles, torsion) with computational models (DFT, molecular docking) to confirm bioactive conformations .
- Contradiction management : Replicate conflicting studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables affecting activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
